molecular formula C20H20ClN3O3S B2530920 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 921553-69-7

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2530920
CAS No.: 921553-69-7
M. Wt: 417.91
InChI Key: OLCYNMLCNDWOSQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group. The ethyl linker connects this core to a 3,4-dimethylbenzenesulfonamide moiety.

Key structural attributes:

  • Pyridazinone core: A six-membered ring with two nitrogen atoms, known for diverse biological activities.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor binding.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-3-8-18(13-15(14)2)28(26,27)22-11-12-24-20(25)10-9-19(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCYNMLCNDWOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H19ClN6O2
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 1435999-77-1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the pyridazinone core and sulfonamide group suggests potential inhibition of various biological pathways, including:

  • Carbonic Anhydrase Inhibition : Compounds with similar structures have shown moderate inhibitory effects on tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression .
  • Kinase Inhibition : The pyridazinone structure is often found in kinase inhibitors, suggesting that this compound may also exhibit activity against specific kinases involved in cellular signaling pathways related to cancer and other diseases.

Biological Activity Overview

The biological activity can be summarized in the following table:

Activity TypeDescriptionReferences
Antitumor Activity Moderate inhibition of tumor-associated carbonic anhydrases
Cytotoxicity Selective cytotoxicity against cancer cell lines (e.g., Hep3B, A549)
Kinase Inhibition Potential inhibition of specific kinases involved in cancer signaling

Case Studies and Research Findings

  • Inhibition Studies :
    • A series of benzenesulfonamides were synthesized and tested for their inhibitory effects on carbonic anhydrases. The results indicated that compounds similar to this compound exhibited varying degrees of selectivity towards different isoforms, suggesting a tailored approach for drug development targeting specific cancer types .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives showed significant selectivity towards malignant cells compared to normal cell lines. For instance, compounds derived from similar structures showed IC50 values indicating effective growth inhibition at low concentrations .
  • Molecular Docking Studies :
    • Molecular docking studies have elucidated the binding modes of these compounds within the active sites of target enzymes, revealing crucial interactions that underpin their significant activity. The studies highlighted the importance of specific functional groups in enhancing binding affinity and selectivity towards tumor-specific isoforms .

Comparison with Similar Compounds

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide (CAS 921851-97-0)

Structural Differences :

  • Benzamide vs. Benzenesulfonamide: The replacement of the sulfonamide (–SO₂NH₂) with a benzamide (–CONH₂) alters hydrogen-bonding capacity and acidity.
  • Methyl Substitution Pattern : The 3,4-dimethyl (target compound) vs. 3,5-dimethyl configuration influences steric hindrance and electronic distribution on the aromatic ring.

Synthesis: Both compounds likely share synthetic routes involving alkylation of the pyridazinone core. However, the sulfonamide group in the target compound may require additional sulfonation steps compared to the benzamide analog .

Property Target Compound (3,4-dimethylbenzenesulfonamide) 3,5-Dimethylbenzamide Analog (CAS 921851-97-0)
Molecular Formula C₂₁H₂₀ClN₃O₃S C₂₁H₂₀ClN₃O₂
Molecular Weight 421.91 g/mol 381.9 g/mol
Key Functional Group Sulfonamide (–SO₂NH₂) Benzamide (–CONH₂)
Methyl Positions 3,4-dimethyl 3,5-dimethyl

Pyrazolo-Pyridine-N-Acetamide Derivatives

Structural Contrasts :

  • Core Heterocycle: Pyrazolo[3,4-b]pyridine in analogs vs. pyridazinone in the target compound.
  • Substituents : Similar 4-chlorophenyl groups are present, but acetamide side chains in analogs differ from the sulfonamide in the target compound .

Chromen-4-one and Pyrazolo[3,4-d]pyrimidine Derivatives

Functional Comparison :

  • Chromen-4-one Core: A fused benzopyran system in analogs (e.g., Example 53 in ) contrasts with the pyridazinone core. Chromenones are associated with kinase inhibition, while pyridazinones may target phosphodiesterases or σ receptors .
  • Fluorinated Aromatic Rings : The presence of fluorinated phenyl groups in analogs (e.g., 3-fluorophenyl) enhances metabolic stability compared to the 4-chlorophenyl group in the target compound .
Property Target Compound Chromen-4-one Analog (Example 53)
Core Structure Pyridazinone Chromen-4-one + pyrazolopyrimidine
Molecular Weight 421.91 g/mol 589.1 g/mol
Notable Substituents 4-Chlorophenyl, sulfonamide 5-Fluoro, 3-fluorophenyl, isopropylamide

Key Research Findings and Implications

  • Sulfonamide vs. Benzamide : Sulfonamide-containing compounds generally exhibit enhanced solubility in aqueous media compared to benzamides, which may improve bioavailability .
  • Heterocyclic Core Impact: Pyridazinones are less commonly explored than pyrazolo-pyridines or chromenones, suggesting unique target selectivity for the compound .

Q & A

Basic Question: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:
The structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) , and infrared (IR) spectroscopy .

  • ¹H NMR identifies proton environments, such as the methyl groups on the benzenesulfonamide moiety and the ethyl linker.
  • ¹³C NMR confirms carbon backbone connectivity, including the pyridazinone ring and substituted phenyl groups.
  • High-resolution MS (HRMS) validates the molecular formula (e.g., distinguishing Cl isotopes).
  • IR spectroscopy detects functional groups like sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and pyridazinone carbonyl (C=O at ~1650–1750 cm⁻¹).
    Optimized protocols for similar compounds are detailed in spectrofluorometric studies .

Basic Question: What synthetic strategies are employed for multi-step preparation of this compound?

Answer:
Synthesis typically involves sequential functionalization and coupling reactions :

Core pyridazinone formation : React 4-chlorophenyl-substituted precursors with hydrazine derivatives to form the 6-oxopyridazin-1(6H)-yl scaffold .

Ethyl linker introduction : Use nucleophilic substitution (e.g., alkylation) to attach the ethyl group to the pyridazinone nitrogen.

Sulfonamide coupling : React 3,4-dimethylbenzenesulfonyl chloride with the amine-terminated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Key intermediates include chlorinated aniline derivatives and activated sulfonyl halides .

Advanced Question: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonamide coupling .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers.
    Yields >75% are achievable with strict control of stoichiometry and reaction time .

Advanced Question: What methodologies resolve contradictions in biological activity data between this compound and its analogs?

Answer:
Discrepancies arise from substituent positioning (e.g., Cl vs. F on phenyl rings) or stereoelectronic effects . Strategies include:

Comparative molecular docking : Analyze binding affinities to targets (e.g., enzymes) using software like AutoDock .

In vitro assays : Test against isogenic cell lines to isolate structure-activity relationships (SAR).

Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsome assays) to assess bioavailability differences .
For example, 4-chlorophenyl analogs may show higher target affinity than fluorophenyl derivatives due to enhanced lipophilicity .

Advanced Question: How can researchers design interaction studies with biological targets?

Answer:
Key approaches include:

Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified proteins.

Fluorescence polarization assays : Measure competitive displacement of fluorescent ligands.

Crystallography : Co-crystallize the compound with its target (e.g., kinases) to identify binding motifs.

Transcriptomic profiling : Use RNA-seq to detect downstream gene regulation in treated cell lines.
For pyridazinone derivatives, focus on ATP-binding pockets or allosteric sites in disease-relevant enzymes .

Advanced Question: What strategies mitigate instability or degradation during storage?

Answer:
Degradation pathways (hydrolysis, oxidation) are minimized by:

  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture uptake.
  • Buffered solutions : Use pH 7.4 PBS for aqueous formulations, avoiding extremes that cleave sulfonamide bonds.
  • Light protection : Amber vials prevent photodegradation of the pyridazinone ring.
    Accelerated stability studies (40°C/75% RH for 6 months) validate these protocols .

Advanced Question: How do substituent variations impact SAR in analogs of this compound?

Answer:
Systematic SAR studies reveal:

  • Chlorophenyl vs. fluorophenyl : Cl substituents increase hydrophobicity and membrane permeability but may reduce metabolic stability .
  • Methyl groups on benzenesulfonamide : Enhance steric hindrance, reducing off-target interactions .
  • Ethyl linker length : Shorter linkers restrict conformational flexibility, potentially improving selectivity.
    Quantitative SAR (QSAR) models using Hammett constants or π-hydrophobic parameters predict activity trends .

Advanced Question: What analytical techniques identify degradation products under stress conditions?

Answer:
Use LC-MS/MS with C18 reverse-phase columns to separate and characterize degradants:

Forced hydrolysis (acid/base): Detect sulfonic acid or pyridazinone ring-opened products.

Oxidative stress (H₂O₂): Identify sulfoxide or N-oxide derivatives.

Photolysis : Monitor ring rearrangement or dimerization via UV-vis and MS/MS fragmentation.
Method validation follows ICH guidelines, with LOQ ≤0.1% for impurity profiling .

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